Didodecyl succinate
Overview
Description
Didodecyl succinate, also known as succinic acid didodecyl ester, is a chemical compound with the molecular formula C28H54O4 and a molecular weight of 454.74 g/mol . It is a derivative of succinic acid and is commonly used as a surfactant and emulsifier in various industrial and consumer applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl succinate can be synthesized through the esterification of succinic acid with 1-dodecanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in a solvent like toluene . The reaction mixture is heated to around 120°C for about an hour to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of reactive distillation and fixed bed reactors combined with distillation has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Didodecyl succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Succinic acid and 1-dodecanol in the presence of p-toluenesulfonic acid as a catalyst.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back to succinic acid and 1-dodecanol.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Succinic acid and 1-dodecanol.
Scientific Research Applications
Didodecyl succinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of didodecyl succinate involves its ability to reduce surface tension and stabilize emulsions. As a surfactant, it interacts with both hydrophobic and hydrophilic molecules, allowing it to form micelles and stabilize emulsions. This property is particularly useful in industrial applications where emulsification is required.
Comparison with Similar Compounds
Dimethyl succinate: Another ester of succinic acid, commonly used as a solvent and intermediate in organic synthesis.
Diethyl succinate: Used in the synthesis of various chemical compounds and as a flavoring agent.
Dibutyl succinate: Employed as a plasticizer and in the formulation of coatings and adhesives.
Uniqueness of Didodecyl Succinate: this compound stands out due to its long alkyl chain, which imparts unique surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization capabilities .
Properties
IUPAC Name |
didodecyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMZCVEBLDYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208536 | |
Record name | Dilauryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-15-4 | |
Record name | 1,4-Didodecyl butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilauryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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